molecular formula C5H7BrN2O B15300717 4-bromo-5-(methoxymethyl)-1H-pyrazole

4-bromo-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B15300717
M. Wt: 191.03 g/mol
InChI Key: FZBWYDIOSNKBGQ-UHFFFAOYSA-N
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Description

4-Bromo-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 4-position and a methoxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(methoxymethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method is the reaction of 5-(methoxymethyl)-1H-pyrazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The goal is to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

4-Bromo-5-(methoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: Another brominated heterocyclic compound with different functional groups.

    4,5-Dibromo-1H-pyrazole: A similar compound with two bromine atoms on the pyrazole ring.

    5-(Methoxymethyl)-1H-pyrazole: The precursor compound without the bromine substitution

Uniqueness

4-Bromo-5-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-5-(methoxymethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-9-3-5-4(6)2-7-8-5/h2H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBWYDIOSNKBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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